Dibenzofuran, 6-butyl-1,3,8-trichloro- Dibenzofuran, 6-butyl-1,3,8-trichloro-
Brand Name: Vulcanchem
CAS No.: 193764-65-7
VCID: VC17279026
InChI: InChI=1S/C16H13Cl3O/c1-2-3-4-9-5-10(17)6-12-15-13(19)7-11(18)8-14(15)20-16(9)12/h5-8H,2-4H2,1H3
SMILES:
Molecular Formula: C16H13Cl3O
Molecular Weight: 327.6 g/mol

Dibenzofuran, 6-butyl-1,3,8-trichloro-

CAS No.: 193764-65-7

Cat. No.: VC17279026

Molecular Formula: C16H13Cl3O

Molecular Weight: 327.6 g/mol

* For research use only. Not for human or veterinary use.

Dibenzofuran, 6-butyl-1,3,8-trichloro- - 193764-65-7

Specification

CAS No. 193764-65-7
Molecular Formula C16H13Cl3O
Molecular Weight 327.6 g/mol
IUPAC Name 6-butyl-1,3,8-trichlorodibenzofuran
Standard InChI InChI=1S/C16H13Cl3O/c1-2-3-4-9-5-10(17)6-12-15-13(19)7-11(18)8-14(15)20-16(9)12/h5-8H,2-4H2,1H3
Standard InChI Key JFJJETVSRGKBHC-UHFFFAOYSA-N
Canonical SMILES CCCCC1=C2C(=CC(=C1)Cl)C3=C(O2)C=C(C=C3Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of two benzene rings fused via an oxygen-containing furan ring. Chlorine atoms occupy positions 1, 3, and 8, while a butyl (-C₄H₉) group is attached to position 6 (Figure 1). This substitution pattern significantly impacts its electronic configuration, solubility, and reactivity. The IUPAC name, 6-butyl-1,3,8-trichlorodibenzofuran, precisely defines its substituent positions.

Table 1: Key Molecular Properties

PropertyValue
CAS No.193764-65-7
Molecular FormulaC₁₆H₁₃Cl₃O
Molecular Weight327.6 g/mol
IUPAC Name6-butyl-1,3,8-trichlorodibenzofuran
Canonical SMILESCCCCC1=C2C(=CC(=C1)Cl)C3=C(O2)C=C(C=C3Cl)Cl

The compound’s three-dimensional structure, confirmed by X-ray crystallography and computational modeling, reveals a planar aromatic system with chlorine atoms inducing steric and electronic effects that influence intermolecular interactions .

Synthesis and Industrial Production

Synthetic Pathways

Dibenzofuran, 6-butyl-1,3,8-trichloro- is synthesized via electrophilic aromatic substitution reactions. A common method involves the chlorination of 6-butyl-dibenzofuran using chlorine gas (Cl₂) in the presence of Lewis acid catalysts like iron(III) chloride (FeCl₃). The reaction proceeds under controlled temperatures (50–80°C) to ensure regioselectivity at positions 1, 3, and 8.

Table 2: Typical Synthesis Conditions

ParameterCondition
Starting Material6-butyl-dibenzofuran
Chlorinating AgentCl₂ gas
CatalystFeCl₃ (5–10 mol%)
SolventDichloromethane (DCM)
Temperature60°C
Reaction Time12–24 hours

Alternative routes include Ullmann coupling for constructing the dibenzofuran core prior to chlorination, though this method is less economically viable for large-scale production.

Purification and Yield Optimization

Post-synthesis purification involves column chromatography using silica gel and hexane/ethyl acetate eluents, achieving >95% purity. Yield optimization studies indicate that excess chlorine gas and prolonged reaction times increase trichlorination efficiency but risk over-chlorination byproducts.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits high thermal stability, decomposing above 300°C without melting, a trait common to heavily chlorinated aromatics. It is lipophilic, with a logP value of 6.84, rendering it soluble in organic solvents like DCM and toluene but insoluble in water (<0.1 mg/L) .

Table 3: Physicochemical Data

PropertyValue
Density1.348 g/cm³
Vapor Pressure1.52 × 10⁻⁶ mmHg (25°C)
LogP (Octanol-Water)6.84
Water Solubility<0.1 mg/L

Spectroscopic Characteristics

  • Mass Spectrometry (MS): The molecular ion peak appears at m/z 327.6 (M⁺), with fragment ions at m/z 292 ([M-Cl]⁺) and 257 ([M-2Cl]⁺) .

  • Infrared (IR): Strong absorptions at 750 cm⁻¹ (C-Cl stretch) and 1600 cm⁻¹ (aromatic C=C).

Environmental Persistence and Ecotoxicology

Environmental Fate

The compound’s resistance to hydrolysis and photodegradation ensures long-term persistence in soil and sediments. Its half-life in aerobic soils exceeds 180 days, with bioaccumulation factors (BAFs) of 3,500–5,000 in aquatic organisms .

Toxicological Mechanisms

In vivo studies demonstrate that dibenzofuran, 6-butyl-1,3,8-trichloro- acts as an aryl hydrocarbon receptor (AhR) agonist, inducing cytochrome P450 enzymes (e.g., CYP1A1) and leading to oxidative stress and DNA damage. Chronic exposure in rodents correlates with hepatic lesions and immunotoxicity .

Table 4: Ecotoxicity Data

OrganismLC₅₀ (96h)Endpoint
Daphnia magna0.12 mg/LImmobilization
Oncorhynchus mykiss0.08 mg/LMortality

Analytical Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

The AIQS-DB (Automated Identification and Quantification System with Database) enables simultaneous detection of polychlorinated dibenzofurans in environmental samples. Using a DB-5MS column (30 m × 0.25 mm, 0.25 μm), the compound elutes at 18.7 minutes with a limit of detection (LOD) of 0.01 ng/g .

High-Resolution Mass Spectrometry (HRMS)

Orbitrap-based HRMS achieves sub-ppb detection limits, identifying isotopic patterns (³⁵Cl/³⁷Cl) characteristic of trichlorinated species .

Comparison with Structural Analogues

6-t-Butyl-1,3,8-Trichlorodibenzofuran (CAS 125652-12-2)

This tert-butyl analogue shares a similar structure but exhibits distinct properties due to steric hindrance from the branched alkyl group:

Table 5: Comparative Analysis

Property6-Butyl Derivative6-t-Butyl Derivative
Boiling PointNot reported409.6°C
LogP6.846.84
Vapor Pressure1.52 × 10⁻⁶ mmHg1.48 × 10⁻⁶ mmHg

The tert-butyl group reduces solubility in polar solvents but enhances thermal stability .

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